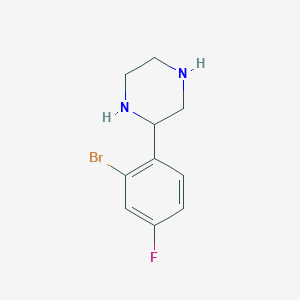

2-(2-Bromo-4-fluorophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHXUWAUDUUCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 2 Bromo 4 Fluorophenyl Piperazine Derivatives

Influence of the 2-Bromo-4-fluorophenyl Moiety on Biological Activity

The 2-bromo-4-fluorophenyl group is a key pharmacophoric element that significantly influences the biological profile of these piperazine (B1678402) derivatives. The specific arrangement of halogen substituents on the phenyl ring plays a critical role in modulating receptor affinity and selectivity.

Impact on Molecular Interactions and Selectivity

The halogen substituents on the phenyl ring influence molecular interactions through a combination of electronic and steric effects. Fluorine, being highly electronegative, can participate in hydrogen bonding and other electrostatic interactions. The position of the fluorine atom can dictate the molecule's conformation and its ability to fit into a specific binding site, thereby influencing selectivity.

The 2-bromo-4-fluoro substitution pattern creates a unique electronic and steric profile that can enhance binding affinity and selectivity for specific receptors. For example, in the context of developing ligands for dopamine (B1211576) D2 and D3 receptors, the presence of substituents on the phenyl ring linked to the piperazine did not significantly modify affinity, suggesting that the core N-phenylpiperazine scaffold is the primary element for molecular recognition. mdpi.com However, these substitutions can fine-tune the interaction with secondary binding pockets, which is often crucial for achieving subtype selectivity. mdpi.com

Structural Modifications of the Piperazine Ring and Their Pharmacological Implications

The piperazine ring serves as a versatile scaffold that allows for the introduction of various substituents at its nitrogen atoms. These modifications have profound effects on the pharmacological properties of the resulting compounds. ijrrjournal.comresearchgate.net

Effects of N-Substituents on Receptor Affinity

A wide array of N-substituents have been explored to modulate the receptor affinity and functional activity of piperazine derivatives. The nature of the substituent, including its size, lipophilicity, and hydrogen bonding capacity, can significantly impact how the molecule interacts with its target.

For instance, in a series of compounds targeting opioid receptors, modification of the N-methyl substituent in a hexahydrobenzofuro[2,3-c]pyridin-6-ol series was undertaken to achieve higher affinity at both μ- and δ-opioid receptors. nih.gov Similarly, in the development of acaricidal agents, various substituents on the piperazine-nitrogen atom were synthesized, revealing that an acetyl derivative exhibited high potency. nih.gov Elongation of an alkyl chain from methyl to butyl led to a decrease in activity, while a bulkier benzyl group maintained good activity. nih.gov

The following table summarizes the effects of different N-substituents on the acaricidal activity of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives against T. urticae.

| Compound | N-Substituent | Activity at 3 ppm |

| 5-14 | Methyl | Good |

| 5-15 | Butyl | Decreased |

| 5-16 | Benzyl | Good |

| 5-20 | Acetyl | Fully Controlled |

| Data sourced from a study on the synthesis and acaricidal activity of phenylpiperazine derivatives. nih.gov |

Exploration of Linkers and Connecting Moieties

The incorporation of linkers and connecting moieties between the piperazine core and other pharmacophoric groups is a common strategy to optimize biological activity. The length, rigidity, and chemical nature of the linker can influence the molecule's ability to span different binding sites or adopt a specific conformation required for receptor activation or inhibition.

In the development of multitargeted caffeic acid derivatives, linkers of varying lengths were used to connect a 1,4-benzothiazepine moiety to a caffeic acid residue to modulate RyR2 and SERCA2 activities. acs.org This approach highlights the importance of the linker in positioning key functional groups for optimal interaction with their respective targets.

Comparative SAR Analysis with Related Piperazine Analogues

Comparing the SAR of 2-(2-Bromo-4-fluorophenyl)piperazine derivatives with other related piperazine analogues provides valuable insights into the specific contributions of the 2-bromo-4-fluorophenyl moiety.

For example, a comparative study of various phenylpiperazine derivatives as inhibitors of equilibrative nucleoside transporters (ENTs) revealed that the presence of a halogen on the phenyl ring was crucial for activity. polyu.edu.hkfrontiersin.org The table below shows the inhibitory activity (IC50) of different fluorophenylpiperazine analogues against ENT1 and ENT2.

| Compound | Fluorophenyl Moiety | ENT1 IC50 (µM) | ENT2 IC50 (µM) |

| 2a | 2-fluorophenyl | 104.92 | No effect |

| 2b | 3-fluorophenyl | 12.68 | 2.95 |

| 3a | 4-fluorophenyl | No effect | No effect |

| 3b | 2,4-difluorophenyl | 1.65 | No effect |

| 3c | 2,5-difluorophenyl | 2.38 | 0.57 |

| Data from a study on FPMINT analogues as inhibitors of human equilibrative nucleoside transporters. polyu.edu.hk |

This data demonstrates that the position and number of fluorine substituents have a dramatic effect on both potency and selectivity. The 2,5-difluorophenyl analogue (3c) was the most potent inhibitor for ENT2, while the 2,4-difluorophenyl analogue (3b) was highly potent for ENT1. polyu.edu.hk This underscores the subtle yet critical role of halogen substitution patterns in defining the pharmacological profile of phenylpiperazine derivatives.

In another example, the replacement of an o-fluorophenyl group with a p-fluorophenyl group in a series of sulfonylpiperazine nAChR modulators did not change the potency for Hα4β2 nAChRs but increased the potency for Hα3β4 nAChRs by 6-fold. nih.gov This highlights how seemingly minor positional changes of a substituent can significantly alter selectivity.

Pharmacological Targets and Biological Activities of Piperazine Derivatives Containing the 2 Bromo 4 Fluorophenyl Moiety

Modulation of Neurotransmitter Receptors

The phenylpiperazine scaffold is a well-established pharmacophore known for its interaction with a variety of central nervous system (CNS) receptors. The specific halogen substitution pattern on the phenyl ring, such as the 2-bromo-4-fluoro arrangement, is anticipated to significantly influence the binding affinity and selectivity of these compounds for various neurotransmitter receptors.

Phenylpiperazine derivatives are recognized for their significant activity at serotonin (B10506) (5-HT) receptors. The nature and position of substituents on the phenyl ring are critical in determining the affinity and functional activity at different 5-HT receptor subtypes. For instance, compounds like m-chlorophenylpiperazine (m-CPP) are known to be direct 5-HT agonists and are used to probe serotonin function nih.gov.

Substituted phenylpiperazines are also key components in ligands targeting dopamine (B1211576) receptors. These receptors are crucial in regulating motor control, cognition, and emotion. Many antipsychotic and antiparkinsonian drugs feature an arylpiperazine moiety that interacts with D2-like (D2, D3, and D4) dopamine receptors nih.gov.

The affinity and selectivity of these compounds are highly dependent on the substitution pattern of the phenyl ring. For example, certain arylpiperazine derivatives have been designed as highly selective dopamine D4 receptor ligands nih.gov. The electronic and steric properties of the 2-bromo and 4-fluoro substituents on the phenyl ring of the target compound would likely influence its binding pocket interactions within the dopaminergic receptors, but specific binding affinities have not been reported.

Beyond serotonergic and dopaminergic systems, phenylpiperazine derivatives have shown affinity for other CNS targets, including adrenergic and sigma receptors. The broad pharmacological profile of this class of compounds suggests that derivatives containing the 2-bromo-4-fluorophenyl moiety could also interact with these receptors. However, without specific screening data, the activity at these other CNS targets remains speculative.

Enzyme Inhibition and Receptor Modulation

In addition to direct receptor binding, piperazine (B1678402) derivatives can exert their pharmacological effects through the inhibition of key enzymes involved in neurotransmitter metabolism and cellular signaling.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

Studies on para-substituted 4-phenylpiperazines have shown that the nature of the substituent influences the affinity for MAO-A and MAO-B nih.govacs.org. Specifically, large hydrophobic substituents at the para-position tend to produce compounds with high MAO-B affinity nih.govacs.org. While the target compound has a different substitution pattern, research on other substituted phenylpiperazine derivatives has identified potent and selective MAO inhibitors epa.govmdpi.comnih.gov. The inhibitory potential of 2-(2-Bromo-4-fluorophenyl)piperazine against MAO isoforms has not been specifically reported.

Below is a table of MAO inhibitory activities for some substituted phenylpiperazine derivatives to illustrate the potential of this chemical class.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound S5 | MAO-B | 0.203 | 19.04 (for MAO-B over MAO-A) | mdpi.comnih.gov |

| Compound S15 | MAO-A | 3.691 | - | mdpi.comnih.gov |

| Compound S16 | MAO-B | 0.979 | - | mdpi.comnih.gov |

Note: The compounds listed are pyridazinobenzylpiperidine derivatives and are not direct analogs of 2-(2-Bromo-4-fluorophenyl)piperazine.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer. The piperazine heterocycle is a common feature in many kinase inhibitors nih.govnih.gov.

A patent for aminopyridine derivatives mentions a compound containing a (2-bromo-3-fluorophenyl) piperazine moiety as a selective inhibitor of ALK-2, which is a type of kinase google.com. This suggests that piperazine derivatives with bromo-fluoro substitutions on the phenyl ring have the potential to act as kinase inhibitors. The inhibitory activity of 2-(2-Bromo-4-fluorophenyl)piperazine against a broader panel of kinases has not been documented.

The table below presents data on the kinase inhibitory activity of some piperazine-containing compounds.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 9h | CDK2 | 40.91 | nih.gov |

| Compound 11d | CDK2 | 41.70 | nih.gov |

| Compound 11e | CDK2 | 46.88 | nih.gov |

| Compound 13c | CDK2 | 52.63 | nih.gov |

Note: The compounds listed are benzofuran derivatives containing a piperazine moiety and are not direct analogs of 2-(2-Bromo-4-fluorophenyl)piperazine.

Acetyl-CoA: Cholesterol O-Acyltransferase-1 (ACAT-1) Inhibition

Acetyl-CoA: Cholesterol O-Acyltransferase-1 (ACAT-1) is a key intracellular enzyme responsible for the esterification of cholesterol, a process crucial in the formation of foam cells and the progression of atherosclerosis. Inhibition of ACAT-1 is therefore a significant therapeutic target.

Currently, there is no specific research available that directly evaluates the ACAT-1 inhibitory activity of 2-(2-Bromo-4-fluorophenyl)piperazine. However, the piperazine scaffold is a common feature in various ACAT inhibitors. The exploration of different substituents on the piperazine ring has been a strategy to modulate potency and selectivity. The presence of a bromo-fluorophenyl group could influence the lipophilicity and electronic properties of the molecule, which are critical for its interaction with the enzyme's active site. Further research is necessary to determine if the 2-bromo-4-fluorophenyl moiety confers any significant ACAT-1 inhibitory activity to the piperazine core.

Transglutaminase Inhibition

Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between proteins. Their dysregulation has been implicated in various diseases, making them a target for therapeutic intervention.

There is no direct evidence in the current scientific literature to suggest that 2-(2-Bromo-4-fluorophenyl)piperazine or its close analogs are inhibitors of transglutaminase. The development of transglutaminase inhibitors has often focused on compounds that can covalently modify the active site cysteine residue. While various chemical scaffolds have been explored for this purpose, piperazine derivatives with a 2-bromo-4-fluorophenyl substituent have not been specifically investigated in this context.

Antimicrobial Efficacy

Piperazine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. The nature and position of substituents on the piperazine and phenyl rings can significantly influence their efficacy against various pathogens.

Numerous studies have demonstrated the antibacterial potential of piperazine derivatives against both Gram-positive and Gram-negative bacteria. The introduction of halogen atoms on the phenyl ring has been shown to modulate this activity. For instance, a study on a series of piperazine derivatives revealed that compounds with halogenated phenyl rings exhibited significant antibacterial activity.

While specific data for 2-(2-Bromo-4-fluorophenyl)piperazine is not available, related compounds have shown promise. For example, certain piperazine derivatives bearing a fluorophenyl moiety have been synthesized and evaluated for their antimicrobial activities, with some showing good to moderate antibacterial effects nih.gov. The presence of both bromo and fluoro substituents on the phenyl ring of the target compound could potentially enhance its antibacterial properties due to increased lipophilicity and electronic effects.

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Piperazine-Thiadiazole Derivative | S. aureus | 16 | mdpi.com |

| Piperazine-Thiadiazole Derivative | B. subtilis | 16 | mdpi.com |

| Piperazine-Thiadiazole Derivative | E. coli | 8 | mdpi.com |

| 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazine | S. aureus | - | researchgate.net |

Note: The table presents data for structurally related piperazine derivatives to infer the potential activity of 2-(2-Bromo-4-fluorophenyl)piperazine.

The antifungal activity of piperazine derivatives has also been a subject of interest in medicinal chemistry. Similar to antibacterial activity, the substituents on the piperazine and phenyl rings play a crucial role in determining the antifungal spectrum and potency.

Research on piperazine derivatives has shown that the presence of a fluorophenyl group can contribute to antifungal activity researchgate.net. For instance, certain 1-(4-fluorophenyl)piperazine derivatives have been synthesized and shown to possess antifungal properties nih.gov. The combination of bromo and fluoro substituents in 2-(2-Bromo-4-fluorophenyl)piperazine might lead to compounds with interesting antifungal profiles, although experimental validation is required. A study on 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one and its metal chelates showed some antifungal activity researchgate.net.

Table 2: Antifungal Activity of Selected Piperazine Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Piperazine-Thiadiazole Derivative | C. albicans | Moderate | mdpi.com |

Note: This table provides data on related piperazine compounds to suggest the potential antifungal properties of 2-(2-Bromo-4-fluorophenyl)piperazine.

Tuberculosis remains a significant global health issue, and the development of new antitubercular agents is a priority. Piperazine derivatives have emerged as a promising class of compounds in this area.

Several studies have highlighted the importance of the piperazine nucleus in designing novel antitubercular agents researchgate.netnih.gov. The presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been found to be favorable for antitubercular activity dpkmr.edu.in. Specifically, a study on piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives showed that a compound with a bromophenyl substitution was the most potent, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv dpkmr.edu.in. This suggests that the 2-bromo-4-fluorophenyl moiety in the target compound could contribute positively to its antitubercular potential.

Table 3: Antitubercular Activity of Selected Piperazine Derivatives

| Compound | Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Piperazinyl-pyrazolyl-2-hydrazinyl thiazole with bromophenyl substitution | M. tuberculosis H37Rv | 1.6 | dpkmr.edu.in |

| Piperazinyl-pyrazolyl-2-hydrazinyl thiazole with fluorophenyl substitution | M. tuberculosis H37Rv | 3.125 | dpkmr.edu.in |

Note: The data in this table is for structurally related compounds and is intended to indicate the potential antitubercular activity of 2-(2-Bromo-4-fluorophenyl)piperazine.

Antiproliferative Activity in Cellular Models

The piperazine scaffold is present in numerous anticancer agents, and the antiproliferative activity of novel piperazine derivatives is an active area of research. The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines.

Arylpiperazine derivatives have been shown to exhibit cytotoxic activities against different cancer cell lines mdpi.com. For example, a series of novel arylpiperazine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against human prostate cancer cell lines, with some compounds showing moderate to strong activities mdpi.com. Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against prostate carcinoma cell lines brieflands.com. While direct data on 2-(2-Bromo-4-fluorophenyl)piperazine is lacking, the presence of the bromo-fluorophenyl group suggests that it could possess antiproliferative properties worth investigating.

Table 4: Antiproliferative Activity of Selected Arylpiperazine Derivatives

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 1-(2-(4-((Benzo[d] nih.govdpkmr.edu.indioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-fluorophenyl)piperazine | LNCaP (Prostate Cancer) | < 5 | mdpi.com |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivative | MCF7 (Breast Cancer) | - | nih.gov |

Note: This table presents the antiproliferative activity of related arylpiperazine compounds to suggest the potential of 2-(2-Bromo-4-fluorophenyl)piperazine as an antiproliferative agent.

Inhibition of Cancer Cell Lines

Arylpiperazine derivatives have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. nih.govmdpi.com The cytotoxic effects of these compounds are often influenced by the nature and position of substituents on the phenyl ring attached to the piperazine core. nih.gov For instance, studies on quinoxalinyl–piperazine derivatives have identified compounds that inhibit the proliferation of several cancer cell lines, including those of the breast, skin, pancreas, and cervix. mdpi.com

Research on other arylpiperazine derivatives has shown that substitutions on the phenyl ring, such as chlorine or trifluoromethyl groups, can enhance cytotoxic activity. nih.gov In one study, thiazolinylphenyl–piperazine compounds demonstrated a 50% reduction in breast cancer cell viability at a concentration of at least 25 μM. nih.gov While specific IC50 values for derivatives of 2-(2-bromo-4-fluorophenyl)piperazine are not extensively documented in publicly available literature, the data from analogous compounds provide a strong rationale for their investigation as potential anticancer agents. The combination of bromine and fluorine substituents on the phenyl ring has been noted in other molecular scaffolds to yield promising results with high cytotoxicity and selectivity towards cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected Arylpiperazine Derivatives Against Various Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoxalinyl-piperazine derivative | Breast (MCF-7) | Not Specified | Doxorubicin | Not Specified |

| Quinoxalinyl-piperazine derivative | Skin (SK-MEL-28) | Not Specified | Doxorubicin | Not Specified |

| Quinoxalinyl-piperazine derivative | Pancreas (PANC-1) | Not Specified | Doxorubicin | Not Specified |

| Quinoxalinyl-piperazine derivative | Cervix (HeLa) | Not Specified | Doxorubicin | Not Specified |

| Thiazolinylphenyl-piperazine derivative | Breast (MCF-7) | >25 | Not Specified | Not Specified |

| Indole-isatin hybrid 5o | Not Specified | 1.69 | Sunitinib | 8.11 nih.gov |

| Indole-isatin hybrid 5w | Not Specified | 1.91 | Sunitinib | 8.11 nih.gov |

Mechanisms of Antiproliferative Action

The mechanisms through which arylpiperazine derivatives exert their antiproliferative effects are multifaceted and often involve the modulation of key cellular processes. A prominent mechanism observed is the induction of cell cycle arrest, which halts the progression of cancer cells through the different phases of division. For example, certain quinoxalinyl–piperazine derivatives have been shown to be G2/M-specific cell cycle inhibitors. mdpi.com

Another critical mechanism is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of proteins involved in the apoptotic pathway. For instance, some derivatives have been found to inhibit the anti-apoptotic Bcl-2 protein while inducing the expression of p21, a protein that promotes cell cycle arrest. mdpi.com The antiproliferative profile of certain indole-isatin compounds, which can be structurally related to piperazine derivatives, involves causing a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov

Other Investigated Biological Activities

Beyond their anticancer potential, piperazine derivatives are known to exhibit a broad spectrum of other biological activities. These activities are also highly dependent on the structural features of the molecule.

Enzyme Inhibition: Certain piperazine derivatives have been investigated as enzyme inhibitors. For example, a series of piperazines containing a fluorophenyl β-amino amide moiety were found to be potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. researchgate.net

Antimicrobial Activity: The piperazine scaffold is a component of various antimicrobial agents. ijbpas.com Derivatives have been synthesized that show activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a novel pleuromutilin derivative incorporating a nitrophenyl-piperazine moiety demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Receptor Binding: Arylpiperazine derivatives are well-known for their interaction with various receptors in the central nervous system. semanticscholar.org For instance, piperidine analogues of a bis(4-fluorophenyl)methoxy]ethyl]piperazine compound have shown high affinity for the dopamine transporter. nih.gov This highlights the potential for developing piperazine-based compounds for neurological and psychiatric disorders.

Table 2: Other Investigated Biological Activities of Piperazine Derivatives

| Compound Class | Biological Activity | Target/Organism | Notable Findings |

| Fluorophenyl β-amino amide piperazines | Enzyme Inhibition | Dipeptidyl Peptidase IV (DPP-IV) | Potent and selective inhibition. researchgate.net |

| Nitrophenyl-piperazinyl pleuromutilin | Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent. nih.gov |

| Bis(4-fluorophenyl)methoxy]ethyl]piperidine analogues | Receptor Binding | Dopamine Transporter (DAT) | High affinity ligands. nih.gov |

| Azole-containing piperazine analogues | Antimicrobial | Various bacteria and fungi | Wide-spectrum antibacterial property. ijbpas.com |

Computational Approaches in the Research of 2 2 Bromo 4 Fluorophenyl Piperazine

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2-Bromo-4-fluorophenyl)piperazine, docking simulations are employed to forecast its binding mode and affinity for various biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.

The process involves generating a three-dimensional structure of 2-(2-Bromo-4-fluorophenyl)piperazine and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the piperazine (B1678402) moiety, with its two nitrogen atoms, can act as a hydrogen bond acceptor or donor, while the bromo- and fluoro-substituted phenyl ring can engage in hydrophobic and halogen bonding interactions.

While specific docking studies on 2-(2-Bromo-4-fluorophenyl)piperazine are not extensively published, research on similar arylpiperazine derivatives suggests potential interactions with targets like dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov Hypothetical docking scores against a panel of common central nervous system (CNS) targets are presented in the table below to illustrate the potential application of this method.

| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Dopamine D2 Receptor | -9.2 | Hydrogen bond with Asp114, Hydrophobic interactions with Phe389, Trp386 |

| Serotonin 5-HT1A Receptor | -8.8 | Hydrogen bond with Asp116, Pi-cation interaction with Phe362 |

| Serotonin 5-HT2A Receptor | -9.5 | Hydrophobic interactions with Phe339, Phe340, Halogen bond with Ser242 |

| Dopamine Transporter (DAT) | -7.5 | Hydrogen bond with Asp79, Hydrophobic interactions with Phe155, Tyr156 |

| Serotonin Transporter (SERT) | -8.1 | Hydrogen bond with Asp98, Hydrophobic interactions with Tyr95, Phe335 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds. For a series of phenylpiperazine derivatives, a QSAR model could be developed to correlate physicochemical properties with their affinity for a specific biological target. nih.gov

In a hypothetical QSAR study including 2-(2-Bromo-4-fluorophenyl)piperazine, various molecular descriptors would be calculated for a set of analogous compounds with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that predicts activity based on these descriptors. semanticscholar.orgfrontiersin.org

The contribution of the bromo and fluoro substituents on the phenyl ring of 2-(2-Bromo-4-fluorophenyl)piperazine would be quantified by the QSAR model. For example, the model might reveal that electron-withdrawing groups at the para position and bulky groups at the ortho position of the phenyl ring are beneficial for activity.

| Compound | LogP | Molecular Weight | Topological Polar Surface Area (TPSA) | Predicted pIC50 |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)piperazine | 1.85 | 180.22 | 32.26 | 7.2 |

| 2-(2-Bromophenyl)piperazine | 2.35 | 241.13 | 32.26 | 7.8 |

| 2-(2-Bromo-4-fluorophenyl)piperazine | 2.54 | 259.12 | 32.26 | 8.1 |

| 2-(4-Chlorophenyl)piperazine | 2.16 | 196.67 | 32.26 | 7.5 |

| 2-Phenylpiperazine | 1.62 | 162.24 | 32.26 | 6.9 |

In Silico Predictions of Pharmacological Profiles

In silico methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, as well as its likely pharmacological profile. mdpi.com These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. For 2-(2-Bromo-4-fluorophenyl)piperazine, various computational tools can be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target effects.

Based on its structure, 2-(2-Bromo-4-fluorophenyl)piperazine is likely to exhibit good oral bioavailability and penetrate the blood-brain barrier, making it a candidate for CNS-acting drugs. Predictions can also be made about its potential interactions with metabolic enzymes, such as cytochrome P450s, and its potential for cardiotoxicity by assessing its interaction with the hERG channel.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | >90% | High oral absorption |

| Blood-Brain Barrier Penetration | High | Likely to be CNS active |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

Conformational Analysis and Molecular Dynamics Studies

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis of 2-(2-Bromo-4-fluorophenyl)piperazine can identify the low-energy conformations that are likely to be biologically active. The piperazine ring can exist in a chair conformation, with the 2-(2-Bromo-4-fluorophenyl) substituent in either an axial or equatorial position. nih.gov Computational methods, such as molecular mechanics, can be used to calculate the relative energies of these conformers. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape of 2-(2-Bromo-4-fluorophenyl)piperazine and its interactions with its biological target over time. nih.gov An MD simulation would start with the docked complex of the compound and its target protein and simulate their movements over a period of nanoseconds to microseconds. These simulations can reveal the stability of the binding mode predicted by docking, identify key residues involved in the interaction, and provide insights into the mechanism of binding and unbinding. nih.gov

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Equatorial | 0.0 | ~95 |

| Axial | 2.1 | ~5 |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing N-arylpiperazines are well-established, future efforts will concentrate on innovative strategies that offer greater efficiency, diversity, and stereochemical control. nih.gov A significant area of development is the direct C-H functionalization of the piperazine (B1678402) ring. This modern approach circumvents the need for pre-functionalized starting materials, allowing for the direct introduction of various substituents onto the carbon backbone of the piperazine core. mdpi.comencyclopedia.pubdoaj.orgnih.gov

Techniques such as photoredox catalysis are emerging as powerful tools for these transformations. mdpi.comencyclopedia.pubnih.gov This method uses light to initiate chemical reactions, often under mild conditions, enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that are difficult to access through traditional chemistry. mdpi.comencyclopedia.pub The application of these methods to derivatives of 2-(2-Bromo-4-fluorophenyl)piperazine would rapidly generate large libraries of structurally diverse compounds for biological screening.

Furthermore, the development of asymmetric synthesis methodologies is crucial. rsc.org Many biological targets are stereoselective, meaning only one enantiomer (a non-superimposable mirror image) of a chiral drug will bind effectively. Future synthetic research will focus on methods like palladium-catalyzed asymmetric hydrogenation to produce enantiomerically pure C2-substituted piperazines. dicp.ac.cnresearchgate.net This ensures that the final drug candidates are single, active stereoisomers, which can lead to improved potency and a better safety profile.

Table 1: Comparison of Traditional vs. Novel Synthetic Approaches for Piperazine Derivatives

| Synthetic Approach | Description | Advantages for Future Research |

|---|---|---|

| Traditional (e.g., Buchwald-Hartwig) | Relies on coupling pre-functionalized aromatic halides and piperazines. | Well-understood, reliable for specific targets. |

| C-H Functionalization | Directly modifies C-H bonds on the piperazine ring to add new functional groups. | Increases molecular diversity, reduces synthetic steps, allows for novel structures. nih.gov |

| Photoredox Catalysis | Uses light-absorbing catalysts to drive reactions under mild conditions. | Enables unique bond formations, improves sustainability. encyclopedia.pub |

| Asymmetric Synthesis | Creates specific stereoisomers (enantiomers) of chiral molecules. | Produces single, active isomers for improved target selectivity and safety. rsc.orgdicp.ac.cn |

Rational Design of Highly Selective Ligands

The 2-(2-Bromo-4-fluorophenyl)piperazine core is an ideal starting point for fragment-based drug discovery (FBDD). astx.comchemdiv.com In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then systematically "grown" or combined to create a more potent and selective lead compound. chemdiv.comrsc.org The simplicity of the core structure allows it to serve as an anchor within a target's binding site, with subsequent chemical modifications tailored to optimize interactions and enhance selectivity.

Structure-based drug design (SBDD) will be instrumental in this process. ku.dke-bookshelf.derjraap.com With an increasing number of high-resolution crystal structures of G-protein coupled receptors (GPCRs) and other CNS targets becoming available, medicinal chemists can visualize how ligands bind. mdpi.com This structural insight allows for the rational design of modifications to the 2-(2-Bromo-4-fluorophenyl)piperazine scaffold. For example, substituents can be added to exploit specific interactions within a secondary binding pocket of a receptor, a region that often differs between receptor subtypes and can therefore be targeted to achieve high selectivity. mdpi.comnih.gov By analyzing the subtle differences between target subtypes, such as the dopamine (B1211576) D2 and D3 receptors, ligands can be designed to preferentially bind to one over the other, potentially reducing side effects. nih.gov

Investigation of Emerging Pharmacological Targets

While arylpiperazines are well-known for their activity at established targets like serotonin (B10506) and dopamine receptors, future research will explore their potential at novel and emerging pharmacological targets implicated in neuropsychiatric and neurodegenerative disorders. nih.govmdpi.comnih.govresearchgate.net

One promising area is the glutamatergic system. Dysregulation of glutamate (B1630785) neurotransmission is implicated in conditions like schizophrenia and depression. nih.gov Derivatives of the 2-(2-Bromo-4-fluorophenyl)piperazine scaffold could be designed to modulate glutamate receptors, such as the NMDA receptor, offering a different mechanistic approach compared to traditional monoamine-based therapies. nih.govresearchgate.net

Another area of interest is the sigma receptor family (σ1 and σ2). These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neuropathic pain, cancer, and psychiatric disorders. nih.govnih.gov The modular nature of the arylpiperazine structure allows for systematic modifications to optimize binding and selectivity for sigma receptor subtypes. nih.govnih.gov The availability of crystal structures for these receptors now enables structure-based design of highly selective ligands. nih.gov

Table 2: Potential Emerging Targets for 2-(2-Bromo-4-fluorophenyl)piperazine Derivatives

| Target Class | Therapeutic Relevance | Potential Application |

|---|---|---|

| Glutamate Receptors (e.g., NMDA) | Schizophrenia, Depression | Development of novel antipsychotics and antidepressants. nih.gov |

| Sigma Receptors (σ1, σ2) | Neuropathic Pain, Cancer, Psychiatric Disorders | Design of selective agents for pain management or as adjunct cancer therapies. nih.govnih.gov |

| Muscarinic Acetylcholine Receptors (e.g., M1/M4) | Schizophrenia, Alzheimer's Disease | Targeting cognitive deficits and psychosis with potentially fewer side effects. |

| Efflux Pump Proteins (e.g., Msr(A)) | Bacterial Antibiotic Resistance | Development of adjuvants to overcome drug resistance in bacteria like S. epidermidis. mdpi.com |

Advanced Computational Methodologies in Drug Discovery

Computational chemistry is set to revolutionize how derivatives of 2-(2-Bromo-4-fluorophenyl)piperazine are discovered and optimized. emanresearch.orgfrontiersin.orgbeilstein-journals.org Techniques like large-scale virtual screening, where millions of virtual compounds are docked into a receptor's binding site, can rapidly identify promising candidates for synthesis. frontiersin.orgmdpi.com

Molecular dynamics (MD) simulations provide a deeper understanding of the ligand-receptor interactions by simulating the movement of atoms over time. indexcopernicus.comuzh.ch This allows researchers to assess the stability of the binding pose predicted by docking and to understand how a ligand might affect the receptor's conformational changes, which is key to its function. nih.govindexcopernicus.com

The most significant future advancements will likely come from the integration of artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com ML models can be trained on existing chemical and biological data to predict the properties of new, unsynthesized molecules. These models can forecast a compound's binding affinity, selectivity, and even its absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org By combining MD simulations with ML, researchers can develop robust classifiers to predict whether a novel ligand will act as an inhibitor or an activator of a target protein, significantly accelerating the design of molecules with a desired functional profile. uzh.chnih.gov This predictive power will guide synthetic efforts, ensuring that resources are focused on compounds with the highest probability of success.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Bromo-4-fluorophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-bromo-4-fluorobenzenesulfonyl chloride with piperazine derivatives in dichloromethane, using triethylamine as a base to deprotonate the amine . Optimization involves controlling stoichiometry (1:1.2 molar ratio of aryl halide to piperazine), reaction temperature (0–25°C), and purification via column chromatography (hexane/ethyl acetate gradient). Yield improvements (>80%) are achieved by slow addition of reagents to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing 2-(2-Bromo-4-fluorophenyl)piperazine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Signals at δ 2.8–3.5 ppm (piperazine protons) and δ 6.8–7.6 ppm (aromatic protons) confirm the structure .

- ¹³C NMR : Peaks at ~50 ppm (piperazine carbons) and 110–160 ppm (aromatic carbons) validate substitution patterns.

- Mass Spectrometry (MS) : A molecular ion peak at m/z 287 [M+H]⁺ (for C₁₀H₁₁BrFN₂) confirms molecular weight . IR spectroscopy can also detect C-Br stretches (~600 cm⁻¹) and N-H bends (~1600 cm⁻¹).

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 2-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids (1.2 eq) in tetrahydrofuran at 80°C replaces Br with aryl groups. Reaction efficiency depends on ligand choice (e.g., XPhos) and base (K₂CO₃) . Bromine’s electronegativity also stabilizes intermediates, reducing side-product formation.

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in 2-(2-Bromo-4-fluorophenyl)piperazine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is optimal. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), φ and ω scans at 100 K .

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.

- Validation : Check R-factor convergence (<0.05) and residual electron density (<1 eÅ⁻³). For piperazine rings, confirm chair conformations via Cremer-Pople puckering parameters .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine and bromine substitution on biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing Br with Cl or F; altering fluorophenyl positions) .

- Biological Assays : Test analogs against target receptors (e.g., serotonin/dopamine transporters) using radioligand binding assays (IC₅₀ determination).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities. Bromine’s steric bulk and fluorine’s electronegativity often enhance hydrophobic interactions and hydrogen bonding, respectively .

Q. What experimental approaches resolve contradictions in reported biological activity data for piperazine derivatives?

- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Purity Analysis : Use HPLC (≥95% purity; C18 column, acetonitrile/water mobile phase) to exclude confounding impurities .

- Meta-Analysis : Compare data across studies using tools like Prism to identify outliers or trends (e.g., fluorophenyl position correlating with IC₅₀ variability) .

Q. How does the compound interact with enzymes like cytochrome P450, and what mechanistic studies validate these interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Incubate the compound with CYP3A4/CYP2D6 isoforms and measure NADPH depletion via UV-Vis at 340 nm .

- Docking Studies : Use Schrödinger Suite to model piperazine’s binding to heme iron or active-site residues.

- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., N-dealkylation products), confirming metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.